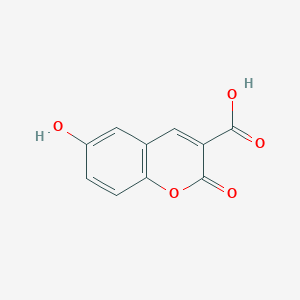

6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid

Übersicht

Beschreibung

3-Carboxy-6-hydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields. 3-Carboxy-6-hydroxycoumarin, in particular, is characterized by the presence of a carboxyl group at the third position and a hydroxyl group at the sixth position on the coumarin ring. This compound exhibits unique chemical properties that make it valuable for scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-6-hydroxycoumarin can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction. In this method, salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine to form the coumarin ring. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: Industrial production of 3-Carboxy-6-hydroxycoumarin often involves the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, are also explored to make the production more sustainable .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Carboxy-6-Hydroxycumarin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe an der sechsten Position kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Carboxylgruppe kann zu einem Aldehyd oder Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Hauptprodukte:

Oxidation: Bildung von 3-Carboxy-6-Keto-cumarin.

Reduktion: Bildung von 3-Carboxy-6-Hydroxycumarinalkohol.

Substitution: Bildung verschiedener substituierter Cumarinderivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Biological Research Applications

Fluorescent Probes : One of the notable applications of 6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid is its use as a fluorescent probe in biological assays. Its fluorescent properties facilitate the detection of various biological molecules, making it valuable in cellular imaging and tracking biological processes.

Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity is particularly relevant in pharmacological studies aimed at developing treatments for diseases associated with oxidative damage.

Photoinitiators : Recent studies have explored the use of coumarin derivatives, including this compound, as photoinitiators in free radical photopolymerization processes. These compounds exhibit high initiation capacity under visible light irradiation, making them suitable for applications in materials science and polymer chemistry .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Research indicates that coumarins can interact with various biological targets, suggesting possible roles in drug development for conditions such as cancer and cardiovascular diseases .

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound and their unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Carboxy-7-hydroxycoumarin | Hydroxyl group at the seventh position | Different positioning alters biological activity |

| 6-Hydroxycoumarin | Lacks carboxyl group at the third position | Simplified structure affects reactivity |

| 3-Carboxycoumarin | Lacks hydroxyl group at the sixth position | Changes in solubility and reactivity |

| 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid | Contains a nitro group instead of hydroxyl | Alters electronic properties and reactivity |

Case Studies

While specific case studies were not detailed in the search results, ongoing research efforts focus on elucidating the mechanisms by which this compound interacts with cellular pathways and its efficacy as a drug candidate. Future publications are anticipated to provide more comprehensive data on clinical applications and experimental outcomes related to this compound.

Wirkmechanismus

The mechanism of action of 3-Carboxy-6-hydroxycoumarin involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes such as cytochrome P450, affecting metabolic pathways.

Antioxidant Activity: The hydroxyl group contributes to its ability to scavenge free radicals and reduce oxidative stress.

Fluorescence: The compound exhibits fluorescence properties, making it useful in imaging and detection applications

Vergleich Mit ähnlichen Verbindungen

3-Carboxy-7-hydroxycoumarin: Similar structure but with the hydroxyl group at the seventh position.

6-Hydroxycoumarin: Lacks the carboxyl group at the third position.

3-Carboxycoumarin: Lacks the hydroxyl group at the sixth position

Uniqueness: 3-Carboxy-6-hydroxycoumarin is unique due to the specific positioning of both the carboxyl and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in biological systems and makes it a valuable tool in various research applications .

Biologische Aktivität

6-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid, also known as 3-carboxy-6-hydroxycoumarin, is a derivative of coumarin, a class of compounds recognized for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group at the sixth position and a carboxyl group at the third position of the chromene ring. This unique configuration influences its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Chemical Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol |

| Solubility | Soluble in polar solvents like water and ethanol |

| Fluorescence | Exhibits fluorescence properties suitable for imaging techniques |

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways, such as the MAPK and NF-κB signaling pathways, leading to reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 in cellular models .

- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anti-inflammatory : Inhibits inflammatory cytokine release in macrophage models.

- Antioxidant : Scavenges free radicals and reduces oxidative stress.

- Antimicrobial : Shows potential against bacterial strains.

Case Studies

-

Anti-inflammatory Effects :

In a study involving RAW264.7 mouse macrophages, this compound significantly decreased the secretion of pro-inflammatory cytokines when treated with LPS (lipopolysaccharide), indicating its potential use in treating inflammatory diseases . -

Antioxidant Activity Assessment :

The antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that this compound exhibited superior antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA).

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activities:

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| 7-Hydroxycoumarin Derivative | Anti-inflammatory | 23.15 |

| 6-Hydroxycoumarin | Antioxidant | 52.63 |

These findings suggest that structural modifications can lead to enhanced biological efficacy, thereby broadening the therapeutic potential of coumarin derivatives.

Eigenschaften

IUPAC Name |

6-hydroxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O5/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPOZBYDRWPSBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=C(C(=O)O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.